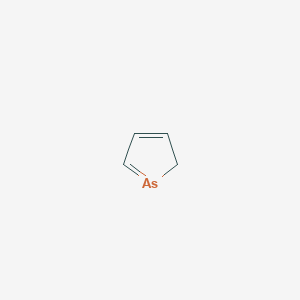

2H-arsole

Description

Properties

Molecular Formula |

C4H5As |

|---|---|

Molecular Weight |

128 g/mol |

IUPAC Name |

2H-arsole |

InChI |

InChI=1S/C4H5As/c1-2-4-5-3-1/h1-3H,4H2 |

InChI Key |

FSEACDQJKJPNJR-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=[As]1 |

Origin of Product |

United States |

Scientific Research Applications

Materials Science

Optical Properties and Mechanochromism

Recent studies have demonstrated that 2H-arsole exhibits interesting optical properties, including mechanochromism, where the compound changes color under mechanical stress. Research conducted by Kensuke Naka and colleagues at the Kyoto Institute of Technology revealed that crushing 2,5-diarylarsole crystals causes distinct spectral shifts from orange to bright yellow. This property is attributed to the low aromaticity of arsoles and their high structural stability, making them suitable for applications in smart materials and sensors .

Table 1: Optical Properties of this compound Derivatives

| Compound | Color Change | Mechanism |

|---|---|---|

| 2,5-Diarylarsole | Orange to Bright Yellow | Mechanochromic response |

| Phosphole | Minimal change | Less amenable to modification |

Coordination Chemistry

Dative Bonding and Complex Formation

this compound can act as a ligand in coordination complexes. Studies have shown that arsolyl-supported intermetallic complexes can be formed through dative bonding. For instance, the reaction of arsoles with transition metals leads to the formation of stable complexes with unique structural characteristics. These complexes have been characterized using various spectroscopic techniques, revealing insights into their electronic properties and potential reactivity .

Table 2: Summary of Arsolyl Complexes

| Complex | Metal | Yield (%) | Notable Properties |

|---|---|---|---|

| [Co(CO)₂(η⁵-AsC₄R₄)] | Cobalt | Modest | Air-sensitive |

| [Mn₂(CO)₁₀] | Manganese | Low | Cleavage of As-Ph bond observed |

Biochemical Applications

Potential Therapeutic Uses

While primarily studied for their chemical properties, arsoles also show promise in biochemistry. Investigations into their cytotoxic effects have indicated that certain arsole derivatives may possess anticancer activity. For example, compounds derived from arsoles have been tested against various cancer cell lines, demonstrating significant cytotoxicity . The mechanism is believed to involve the induction of apoptosis in cancer cells.

Table 3: Cytotoxicity of Arsole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Arsole Derivative A | HepG2 (Liver) | 2.57 | Apoptosis induction |

| Arsole Derivative B | MDA-MB-231 (Breast) | Varies | Cell cycle disruption |

Case Studies

Case Study 1: Mechanochromic Behavior

In a study focused on the mechanochromic behavior of arsoles, researchers synthesized various derivatives and subjected them to mechanical stress tests. The results showed a consistent color change across multiple samples, confirming the potential for these materials in developing responsive coatings and sensors .

Case Study 2: Coordination Complex Stability

Another investigation examined the stability of arsolyl complexes under varying environmental conditions. The study found that while some complexes remained stable under air exposure, others displayed significant degradation over time. This highlighted the importance of selecting appropriate ligands for desired stability in practical applications .

Chemical Reactions Analysis

Coordination Chemistry

2H-Arsol exhibits robust donor properties, forming complexes with transition metals:

-

Cobalt Carbonyl Reactions :

These η⁵-arsolyl complexes (2a–e) are air-sensitive, with yields optimized via anaerobic chromatography . -

Mercury(II) Chloride Adducts :

Crystallography reveals two isomers (syn and anti) with μ-Cl bridging .

Reactivity Comparisons

Arsenic’s lower electronegativity vs. phosphorus impacts reactivity:

-

Addition Reactions :

Arsolyl rings (As=C) react faster than phospholyl (P=C) analogs with nucleophiles . -

Halogen Abstraction :

Phosphorus analogs (e.g., phosphenium ions) show lower reactivity .

Structural Insights

Crystallographic data highlight bonding nuances:

Q & A

Q. How can researchers ensure ethical reporting of this compound’s toxicity data in publications?

- Methodological Answer : Toxicity assays (e.g., LD50 in D. magna) must follow OECD guidelines, with explicit mention of approval from institutional review boards (IRB). Data should include full experimental conditions (e.g., exposure time, control groups) and raw survival rates. Negative results (e.g., non-toxicity at low concentrations) must be disclosed to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.